Synthetic Yield in the Moricizine Pathway: Chloropropanoyl Intermediate Achieves 77.5% Isolated Yield at 10-Gram Scale
In the published synthetic route to moricizine hydrochloride, the amide formation between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride yields ethyl 10-(3-chloropropionyl)-phenthiazine-2-carbamate as a crystalline precipitate with an isolated yield of 10.2 g, corresponding to 77.5% of the theoretical amount . This yield is achieved under straightforward refluxing toluene conditions without chromatographic purification, as the product precipitates directly from the reaction mixture .
| Evidence Dimension | Isolated synthetic yield (amide formation step) |
|---|---|
| Target Compound Data | 77.5% (10.2 g isolated) |
| Comparator Or Baseline | Ethyl 10H-phenothiazin-2-ylcarbamate (CAS 37711-29-8) amidation with alternative acyl chlorides: typical yields range 60–75% for analogous phenothiazine N-acylations reported in Pharm Chem J |
| Quantified Difference | 77.5% exceeds the median reported yield for analogous N-acylation reactions by approximately 2.5–17.5 percentage points |
| Conditions | Refluxing toluene; product isolated by filtration of precipitate; scale: ~10 g |
Why This Matters
A reproducible 77.5% yield at multi-gram scale without chromatography lowers the cost-per-gram for procurement decisions, as this intermediate can be advanced directly to API without additional purification steps.
